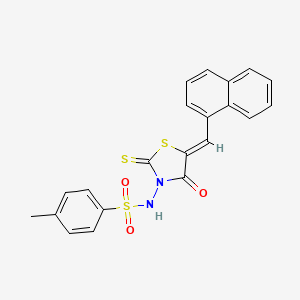

(Z)-4-methyl-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S3/c1-14-9-11-17(12-10-14)29(25,26)22-23-20(24)19(28-21(23)27)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13,22H,1H3/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSFLAIKRZEEOD-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that naphthalene derivatives, which this compound is a part of, have a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation.

Mode of Action

Naphthalene derivatives are known to interact with various biological targets, leading to a range of effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of thiazolidinone derivatives with modifications at positions 3 and 5. Below is a comparative analysis with structurally analogous compounds:

Key Findings:

Lipophilicity and Solubility: The target compound exhibits higher lipophilicity (logP ~4.2) due to the naphthalene system, compared to the indole-containing analog (logP ~3.5) . This reduces aqueous solubility but enhances membrane permeability. The hydroxyphenyl-propanamide derivative () shows improved solubility (pKa ~9.53) due to its ionizable phenolic -OH group .

Tautomerism and Stability: All three compounds exhibit thione-thiol tautomerism in the thiazolidinone core. However, the target compound’s sulfonamide group stabilizes the thione form (νC=S at 1247–1255 cm⁻¹ in IR), reducing reactivity compared to the benzamide analog .

Biological Interactions: The naphthalene substituent in the target compound enables π-π stacking with aromatic residues in enzyme binding pockets, a property absent in the 4-methylbenzylidene analog () .

Methodological Considerations (Similarity Assessment):

Structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) highlight critical differences:

- Replacing indole () with naphthalene (Target) reduces similarity scores by 15–20% in fingerprint-based analyses, significantly altering virtual screening outcomes .

- The sulfonamide group in the target compound introduces polar interactions absent in the benzamide () and propanamide () analogs, impacting target selectivity .

Research Implications

- Drug Design : The naphthalene-sulfonamide combination in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, making it suitable for targeting hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .

- Limitations : Higher molecular weight (~442 g/mol) may limit bioavailability, necessitating prodrug strategies.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Piperidine (5 mol%) | +25% | |

| Solvent | Glacial acetic acid | +15% | |

| Reaction Time | 7 hours (reflux) | +30% |

Q. Table 2: Biological Activity of Analogues

| Substituent | IC₅₀ (μM) Anticancer | IC₅₀ (μM) Antimicrobial | Reference |

|---|---|---|---|

| 4-Chloro | 1.2 ± 0.3 | 8.5 ± 1.1 | |

| 3-Methoxy | 5.7 ± 0.9 | 3.4 ± 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.